N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS2/c22-17(13-1-2-15-16(9-13)20-24-19-15)18-10-12-3-6-21(7-4-12)14-5-8-23-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUERLLOQNXOBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, including the formation of the piperidine and tetrahydrothiophene rings, followed by their coupling with the benzo[c][1,2,5]thiadiazole moiety. Common reagents used in these reactions include various amines, thiols, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiophene rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Pharmacological Targets
The compound shares structural homology with several pharmacologically active carboxamide derivatives. Key comparisons include:
Binding and Functional Differences
- Receptor Affinity: Unlike cannabinoid receptor ligands (e.g., CP 55,940 or WIN 55212-2) that target CB1/CB2 receptors , the target compound’s benzothiadiazole core and thiolan-piperidine side chain suggest divergent targets, possibly kinase domains or viral proteases.
- Functional Activity: The thiadiazole/thiazole carboxamide analogs (e.g., ) exhibit antifungal or kinase-inhibitory activity, implying that the target compound’s benzothiadiazole group may enhance electron-deficient interactions critical for enzyme inhibition. Unlike CB1/CB2 ligands, which modulate cAMP and ion channels , the target compound’s lack of a fatty acid ethanolamide structure (e.g., anandamide) reduces likelihood of GPCR binding.
Biological Activity
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzothiadiazole moiety, known for its diverse pharmacological properties, with a piperidine and thiolane structure. This article reviews the biological activities associated with this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate design, which includes:
- Benzothiadiazole : A bicyclic structure known for its electron-deficient properties.
- Piperidine : A six-membered ring that contributes to the compound's basicity and ability to interact with biological targets.
- Thiolane : A five-membered ring containing sulfur, which may influence the compound's reactivity and interaction with biomolecules.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The benzothiadiazole moiety is particularly noted for its ability to modulate various signaling pathways, potentially affecting:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial and fungal strains.
- Anticancer Properties : The ability to inhibit tumor cell proliferation has been documented in related benzothiadiazole derivatives.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
1. Antimicrobial Activity
Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial effects. For instance:
- In vitro studies showed that certain benzothiadiazole derivatives have minimal inhibitory concentrations (MIC) effective against various pathogens, including Escherichia coli and Staphylococcus aureus .
2. Anticancer Activity
In vitro assays have demonstrated that compounds related to this structure can induce apoptosis in cancer cell lines:
- Case Study : A derivative exhibited selective cytotoxicity against the WI-38 VA-13 subline (a tumorigenic cell line) while sparing normal cells. The effective concentration (EC50) was reported as low as 28 ng/mL .
3. Anti-inflammatory Effects
Compounds within this class have shown promise in reducing inflammation:
- Mechanism : They may inhibit pro-inflammatory cytokines or pathways involved in inflammatory responses.
Research Findings
A summary of relevant findings from recent literature is presented in the table below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
